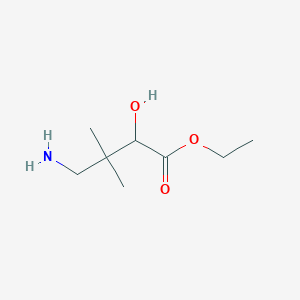

Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate

Description

Properties

IUPAC Name |

ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-4-12-7(11)6(10)8(2,3)5-9/h6,10H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXOJGRICBZKNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)(C)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins from 3,3-dimethylbutyric acid derivatives or related keto acids, which are functionalized to introduce the amino and hydroxyl groups before esterification.

- 3,3-Dimethyl-2-oxobutyric acid is a common precursor, prepared via selective oxidation and halogenation of 3,3-dimethylbutyric acid.

- The amino group introduction generally follows reductive amination or nucleophilic substitution on an appropriate precursor bearing a leaving group at the 4-position.

Preparation of 3,3-Dimethyl-2-oxobutyric Acid Intermediate

A patented method describes the oxidation of 3,3-dimethylbutyric acid to 3,3-dimethyl-2-oxobutyric acid using environmentally friendly oxidants such as air or hydrogen peroxide, catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and auxiliary catalysts under mild conditions (0–5 °C) in solvents like dichloromethane or ethyl acetate. This method avoids heavy metal catalysts, reduces waste, and improves product purity and yield.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Halogenation | 3,3-Dimethylbutyric acid + halogenating agent (e.g., NBS) at ≤25 °C | Formation of halogenated intermediate under anhydrous conditions |

| Oxidation | TEMPO + catalytic auxiliary + air or H2O2, 0–5 °C, organic solvent | Efficient oxidation to 3,3-dimethyl-2-oxobutyric acid with high purity |

Introduction of the Hydroxyl Group

The hydroxyl group at the 2-position can be introduced via:

- Reduction of the keto group in 3,3-dimethyl-2-oxobutyric acid or its derivatives using selective reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation under controlled conditions.

- Alternatively, asymmetric reduction using chiral catalysts (e.g., Ru-TsDPEN complexes) can provide enantioselective hydroxylation with high enantiomeric excess, which is critical for pharmaceutical applications.

Amination at the 4-Position

The amino group is introduced through reductive amination or nucleophilic substitution:

- Reductive amination involves reacting an aldehyde or ketone intermediate with ammonia or an amine source, followed by reduction with sodium borohydride or sodium triacetoxyborohydride under acidic catalysis.

- For substrates where direct reductive amination is inefficient, a stepwise approach is employed: first, imine formation with the amine, then reduction to the amine.

- Buchwald–Hartwig coupling is an alternative for introducing amino groups on aromatic or heteroaromatic systems but can be adapted for aliphatic systems with suitable catalysts.

Esterification to Form Ethyl Ester

Esterification of the carboxylic acid group to the ethyl ester is typically performed by:

- Acid-catalyzed esterification using ethanol and sulfuric acid or p-toluenesulfonic acid under reflux conditions.

- Use of dehydrating agents (e.g., molecular sieves) to shift equilibrium toward ester formation.

- Enzymatic esterification for stereoselective synthesis has been explored but requires optimization of enzyme and solvent systems.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Esterification | 3,3-Dimethyl-2-hydroxybutanoic acid + ethanol + acid catalyst, reflux 60–80 °C | Formation of ethyl ester with high yield; purification by distillation or chromatography |

Detailed Reaction Scheme Summary

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Halogenation | NBS or similar halogenating agent, ≤25 °C | Halogenated 3,3-dimethylbutyric acid intermediate |

| 2 | Oxidation | TEMPO catalyst + air or H2O2, 0–5 °C | 3,3-Dimethyl-2-oxobutyric acid |

| 3 | Reduction (Hydroxylation) | NaBH4 or chiral catalyst, mild conditions | 4-Hydroxy-3,3-dimethylbutanoic acid |

| 4 | Amination (Reductive amination) | Ammonia or amine, NaBH4, acidic catalyst | 4-Amino-2-hydroxy-3,3-dimethylbutanoic acid |

| 5 | Esterification | Ethanol + acid catalyst, reflux | This compound |

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm structural integrity, functional group presence, and stereochemistry.

- Infrared (IR) Spectroscopy: Identifies ester carbonyl stretch (~1740 cm$$^{-1}$$) and hydroxyl group (~3400 cm$$^{-1}$$).

- Chiral Chromatography: Used to assess enantiomeric purity when chiral catalysts are employed.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

- Purification: Fractional distillation, column chromatography, or recrystallization depending on physical properties.

Research Findings and Optimization Notes

- The use of TEMPO-mediated oxidation with air as the oxidant significantly reduces environmental impact and cost while maintaining high yield and purity.

- Reductive amination efficiency depends on the preformation of imine intermediates, especially when using sterically hindered substrates.

- Enantioselective reductions with Ru-TsDPEN catalysts can achieve >90% enantiomeric excess but require low temperatures and longer reaction times for optimal results.

- Esterification yields improve with the use of molecular sieves to remove water and shift equilibrium toward ester formation.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Challenges/Notes |

|---|---|---|---|---|

| Oxidation of acid | TEMPO-catalyzed oxidation | TEMPO + air/H2O2, 0–5 °C, organic solvent | Eco-friendly, high purity | Requires temperature control |

| Hydroxyl group introduction | NaBH4 reduction or chiral catalysis | NaBH4 or Ru-TsDPEN catalyst, mild temp | Enantioselective possible | Catalyst cost and reaction time |

| Amination | Reductive amination | Ammonia/amine + NaBH4, acidic catalyst | High selectivity | Imine formation step may be needed |

| Esterification | Acid-catalyzed esterification | Ethanol + H2SO4, reflux 60–80 °C | High yield, straightforward | Water removal critical |

This comprehensive synthesis approach to this compound integrates environmentally conscious oxidation, selective functional group transformations, and classical esterification techniques. The methods are supported by peer-reviewed literature and patent disclosures, ensuring professional and authoritative guidance for researchers and industrial chemists.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 4-amino-2-oxo-3,3-dimethylbutanoate.

Reduction: Formation of 4-amino-2-hydroxy-3,3-dimethylbutanol.

Substitution: Formation of N-alkylated derivatives of this compound.

Scientific Research Applications

Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The ester group can undergo hydrolysis, releasing the active acid form, which may further interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate with structurally related esters, focusing on substituent positions and functional groups:

Key Observations :

- Amino Group Placement: The amino group at position 4 in the target compound distinguishes it from analogs like ethyl 2-amino-4-hydroxybutanoate (amino at position 2) and methyl 2-amino-3,3-dimethylbutanoate (amino at position 2) .

- Steric Effects: The 3,3-dimethyl substitution creates steric hindrance, similar to ethyl 2-ethyl-3,3-dimethylbutanoate, but the presence of amino/hydroxyl groups introduces hydrogen-bonding capabilities absent in non-polar analogs .

Research Findings and Industrial Relevance

- Chirality: The (S)-enantiomer of ethyl 2-amino-3,3-dimethylbutanoate is commercially available (purity >95%), indicating demand for chiral intermediates in asymmetric synthesis .

Biological Activity

Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by its amino and hydroxyl functional groups, which contribute to its reactivity and biological interactions. Its structural formula can be represented as:

This compound is known for its ability to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, which are crucial for its biological activity .

The biological activity of this compound primarily involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, facilitating interactions with enzymes and receptors.

- Hydrolysis : The ester group can undergo hydrolysis to release the active amino acid derivative, which may modulate various biochemical pathways .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, structural analogs have shown effectiveness against pathogenic fungi and bacteria. A study reported that certain derivatives had moderate to excellent antifungal activity against species like Cryptococcus neoformans, highlighting their potential as selective antifungal agents .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has been noted for its inhibitory effects on chitin synthase (CHS), an enzyme critical for fungal cell wall synthesis. The IC50 values for these compounds indicate strong inhibition compared to standard drugs .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound derivatives. These compounds demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. The inhibition kinetics suggest a mixed-type reversible inhibition mechanism .

Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate to excellent antifungal | |

| Enzyme Inhibition | Strong CHS inhibition | |

| Neuroprotective | AChE/BChE inhibition |

Case Study: Antifungal Activity

In a recent study examining the antifungal properties of synthesized derivatives of this compound, compound 6b was identified as the most potent agent against Cryptococcus neoformans, with a minimal inhibitory concentration (MIC) of 4 μg/mL. This finding underscores the compound's potential in developing new antifungal therapies .

Q & A

Q. What are the common synthesis routes for Ethyl 4-amino-2-hydroxy-3,3-dimethylbutanoate, and what factors influence their efficiency?

The compound is typically synthesized via esterification or substitution reactions. Key methods include:

- Stepwise alkylation : Starting from L-tyrosine derivatives, using reagents like thionyl chloride for carboxylate activation, followed by esterification with ethanol under anhydrous conditions .

- Catalytic hydrogenation : For reducing nitro or ketone intermediates to the amino-hydroxy backbone. Efficiency depends on catalyst choice (e.g., Pd/C or Raney Ni) and reaction temperature .

- Optimization factors : Temperature (50–80°C), pH control (neutral to slightly acidic), and solvent polarity (e.g., dichloromethane or tetrahydrofuran) critically affect yield and purity .

Q. How is the chiral center in this compound characterized, and what analytical techniques are employed?

The (S)-enantiomer’s configuration is confirmed using:

- Chiral HPLC : With columns like Chiralpak IG-3 and mobile phases of hexane/isopropanol (90:10) to resolve enantiomers .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is used to determine absolute configuration via anomalous dispersion effects in single-crystal structures .

- Circular dichroism (CD) : To correlate optical activity with stereochemical purity .

Q. What key functional groups define this compound’s reactivity, and how do they influence its applications?

- Hydroxyl (-OH) and amino (-NH2) groups : Participate in hydrogen bonding, affecting solubility and interactions with biological targets (e.g., enzyme active sites) .

- Ethyl ester (-COOEt) : Enhances lipophilicity, making the compound suitable for prodrug design or membrane permeability studies .

- Dimethyl branches : Introduce steric hindrance, reducing unwanted side reactions (e.g., β-elimination) during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Comparative SAR studies : Systematically modify substituents (e.g., replacing ethyl ester with methyl or benzyl groups) and assess potency via receptor-binding assays .

- Cryo-EM or molecular docking : Map interactions between analogs and targets (e.g., CB1 receptors) to identify critical residues (e.g., ECL2 regions) that explain efficacy differences .

- Meta-analysis of kinetic data : Use computational tools like Molecular Dynamics (MD) simulations to model how steric effects (e.g., 3,3-dimethyl groups) alter binding kinetics .

Q. What experimental strategies are recommended for studying the metabolic pathways of this compound in mammalian systems?

- Isotopic labeling : Synthesize ¹³C or ¹⁵N-labeled analogs and track metabolites via LC-MS/MS in hepatocyte incubations .

- Enzyme inhibition assays : Use cytochrome P450 (CYP) isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic routes .

- In vivo pharmacokinetics : Administer the compound to rodent models and analyze plasma/tissue samples at timed intervals to map clearance pathways .

Q. How do structural modifications (e.g., methyl group additions) alter this compound’s pharmacological profile?

- Methyl substituents : The 3,3-dimethyl group enhances receptor binding affinity by filling hydrophobic pockets (e.g., in synthetic cannabinoid receptors), as shown in cryo-EM structures .

- Ester vs. carboxylic acid : Converting the ethyl ester to a free acid reduces bioavailability but increases target specificity in enzyme inhibition assays .

- Chirality inversion : The (R)-enantiomer may exhibit antagonistic effects compared to the (S)-form, requiring enantioselective synthesis and activity screening .

Q. What computational approaches are used to predict this compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Calculate electron distribution to predict nucleophilic/electrophilic sites for covalent bonding .

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors, hydrophobic regions) using software like Schrödinger’s Phase .

- Free-energy perturbation (FEP) : Quantify binding energy changes caused by structural modifications (e.g., methyl group additions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.